molecular formula C10H19NO4 B1524025 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid CAS No. 1387445-53-5

4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid

Cat. No.: B1524025
CAS No.: 1387445-53-5
M. Wt: 217.26 g/mol
InChI Key: FNYRVJJDNPAVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is a derivative of amino acids often used in various fields of scientific research, especially in the synthesis of peptides. As a protected form of amino acid, it plays a crucial role in organic synthesis due to its stability and the ease with which protecting groups can be removed.

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of gene expression.

Mode of Action

The 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is a tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects the reactive amine group during peptide synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions to reveal the free amine, allowing for further reactions .

Biochemical Pathways

As a derivative of amino acids, it may be involved in the synthesis of proteins and peptides . Amino acids are the building blocks of proteins and play a key role in many biochemical pathways related to metabolism, immune response, and cell signaling.

Pharmacokinetics

The Boc group in this compound may influence its solubility and permeability, which can affect its absorption and distribution in the body .

Result of Action

As a derivative of amino acids, it may contribute to the synthesis of proteins and peptides, which are essential for various cellular functions, including cell growth, repair, and communication .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the removal of the Boc group requires acidic conditions . Additionally, the compound’s solubility can be affected by the solvent used, which can influence its availability for reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid involves several steps. Typically, it starts with the corresponding amino acid, which undergoes a reaction with tert-butyl dicarbonate ((Boc)2O) in the presence of a base like sodium bicarbonate. The reaction is usually conducted in an aqueous medium or in a solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrially, the production of this compound follows similar steps but on a larger scale. The process involves rigorous quality control to ensure the purity and stability of the compound, often employing large-scale batch reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes deprotection reactions to remove the tert-butoxycarbonyl group, allowing the underlying amino acid to be available for further reactions. It can also participate in substitution reactions where the protecting group is replaced by another functional group.

Common Reagents and Conditions: Common reagents for deprotection include trifluoroacetic acid (TFA) in dichloromethane or methanol. For substitution reactions, reagents like hydrochloric acid or various bases are often used, depending on the desired transformation.

Major Products Formed: The major product of deprotection is the free amino acid, which can then participate in peptide bond formation or other organic synthesis reactions. Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: In chemistry, 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is used extensively in peptide synthesis. Its stability allows for selective reactions that enable the stepwise construction of peptides and proteins.

Biology: This compound is instrumental in studying protein-protein interactions and enzyme mechanisms. It serves as a protected building block in the synthesis of peptide-based substrates and inhibitors.

Medicine: It finds applications in drug development, particularly in the design of peptide-based therapeutics. The ability to selectively deprotect and modify the compound makes it valuable for creating diverse drug candidates.

Industry: Beyond research labs, this compound is used in the pharmaceutical industry for large-scale peptide synthesis. Its stability during storage and handling makes it an attractive choice for industrial applications.

Comparison with Similar Compounds

  • N-acetyl amino acids

  • N-benzyloxycarbonyl amino acids

  • N-phthaloyl amino acids

4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid stands out due to its unique combination of stability and ease of deprotection, making it a preferred choice in many synthetic protocols.

Properties

IUPAC Name

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYRVJJDNPAVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901181480
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1387445-53-5
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1387445-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid
Reactant of Route 3
Reactant of Route 3
4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid
Reactant of Route 4
4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid
Reactant of Route 6
Reactant of Route 6
4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.